Basic violet 2

Descripción general

Descripción

Basic Violet 2, also known as New Fuchsin or Magenta III, is a synthetic dye belonging to the triphenylmethane class of dyes. It is widely used in various applications, including biological staining, textile dyeing, and as a pH indicator. The compound is known for its vibrant violet color and is often used in histological staining techniques to highlight specific cellular components.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Basic Violet 2 is synthesized through a multi-step chemical process. The primary synthetic route involves the condensation of 4-amino-2-methylaniline with formaldehyde in the presence of hydrochloric acid. This reaction forms a Schiff base, which is then reduced to yield the final product. The reaction conditions typically include:

Temperature: 60-80°C

Catalyst: Hydrochloric acid

Solvent: Water or ethanol

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the dye is precipitated out by adding a suitable precipitating agent. The precipitated dye is filtered, washed, and dried to obtain the final product in crystalline form.

Análisis De Reacciones Químicas

Types of Reactions: Basic Violet 2 undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized to form various degradation products.

Reduction: this compound can be reduced to its leuco form, which is colorless.

Substitution: The dye can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride or zinc dust in acidic conditions.

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Various carboxylic acids and aldehydes.

Reduction: Leuco this compound.

Substitution: Halogenated or nitro-substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Cosmetic Industry

Basic Violet 2 is primarily used as a non-reactive hair coloring agent. It is incorporated into semi-permanent and oxidative hair dye formulations at concentrations up to 1.0% on the scalp. The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated its safety for use in cosmetics, concluding that it can be safely used under specified conditions .

Key Findings:

- Maximum concentration for non-oxidative hair dye formulations: 0.5%

- Maximum concentration for oxidative hair dye formulations: 1.0%

- Application method typically involves a 30-minute exposure followed by rinsing .

Textile and Leather Industries

In the textile sector, this compound serves as a dye for fabrics and leather products. Its vibrant color and excellent fastness properties make it a preferred choice for coloring materials . The dye's stability under various conditions enhances its applicability in these industries.

Pharmaceutical Applications

This compound has been utilized in the pharmaceutical industry as a stain in histological studies, particularly for visualizing cellular components under a microscope. Its ability to bind to nucleic acids makes it useful for differentiating between various cell types during tissue analysis .

Radiation Dosimetry

Recent studies have explored the use of this compound as a potential radiation dosimeter. Research indicates that the dye's response to ionizing radiation can be harnessed to develop dosimetry systems, providing an innovative approach to measuring radiation exposure .

Toxicological Evaluations

The safety assessments conducted by SCCS indicate that this compound has low acute toxicity and does not pose significant risks when used according to guidelines. Studies have shown minimal skin absorption, with concentrations detected below harmful levels after topical application .

Case Studies

Mecanismo De Acción

The mechanism of action of Basic Violet 2 involves its interaction with cellular components. The dye binds to negatively charged molecules such as nucleic acids and proteins, leading to the staining of specific cellular structures. In biological staining, the dye penetrates the cell wall and membrane, binding to the DNA and proteins, thereby highlighting the cellular components.

Comparación Con Compuestos Similares

Basic Violet 2 is part of the triphenylmethane class of dyes, which includes several similar compounds:

Basic Violet 3 (Crystal Violet): Similar in structure but has different staining properties and applications.

Basic Green 4 (Malachite Green): Another triphenylmethane dye with distinct color and applications.

Bromophenol Blue: A triphenylmethane dye used primarily as a pH indicator.

Uniqueness: this compound is unique due to its specific staining properties, making it highly suitable for histological and microbiological applications. Its ability to bind selectively to nucleic acids and proteins sets it apart from other dyes in its class.

Actividad Biológica

Basic Violet 2, also known as Gentian Violet or CI 42520, is a synthetic dye with a variety of biological activities. This article explores its biological properties, including its antimicrobial, genotoxic, and carcinogenic effects, as well as its applications in various fields.

This compound is primarily used as a dye in textiles and as a coloring agent in cosmetics and pharmaceuticals. Its chemical structure allows it to interact with biological systems, leading to various biological effects.

Antimicrobial Activity

Antibacterial and Antifungal Properties

this compound exhibits significant antibacterial and antifungal activities. It has been used in medical applications for treating infections due to its ability to inhibit the growth of bacteria and fungi. For instance, it has been shown to be effective against pathogens such as Staphylococcus aureus and Candida albicans.

- Mechanism of Action : The dye disrupts microbial cell membranes and interferes with cellular functions, leading to cell death. It can also form complexes with nucleic acids, which may inhibit DNA replication in microorganisms.

Genotoxicity and Carcinogenicity

Genotoxic Effects

Research indicates that this compound possesses genotoxic properties. It has been shown to induce mutations in various bacterial strains, including Salmonella typhimurium and Escherichia coli.

- Metabolites : The metabolism of this compound produces several genotoxic metabolites. These include pentamethylpararosaniline and other derivatives that have been linked to DNA damage and chromosomal aberrations in mammalian cells .

Carcinogenic Potential

Epidemiological studies have suggested a correlation between exposure to this compound and increased cancer risk. A notable study involving workers in dye manufacturing reported an elevated incidence of bladder cancer among those exposed to this compound over extended periods .

- Mechanisms of Carcinogenicity : The carcinogenic effects are thought to arise from oxidative stress and the formation of reactive oxygen species (ROS), which can lead to DNA damage and subsequent mutations. Additionally, the dye acts as an electrophile, reacting with nucleophilic sites on DNA .

Toxicological Studies

A range of toxicological studies has been conducted to evaluate the safety profile of this compound. Key findings from these studies include:

Case Studies

- Occupational Exposure : A study tracked the health outcomes of factory workers exposed to this compound over several decades. The results indicated a statistically significant increase in bladder cancer cases compared to the general population .

- Animal Studies : In a chronic toxicity study using guinea pigs, dermal exposure to this compound resulted in significant histopathological changes, including hepatocellular hypertrophy and nephropathy at higher doses .

Propiedades

IUPAC Name |

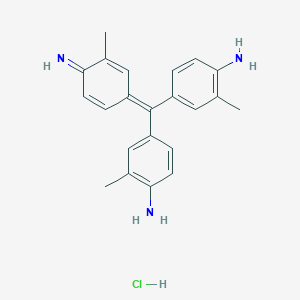

4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3.ClH/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18;/h4-12,23H,24-25H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSIPYMEZZPCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879817 | |

| Record name | Basic Violet 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3248-91-7 | |

| Record name | New Fuchsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3248-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | New fuchsin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-[(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methylene]bis[2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Basic Violet 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-amino-m-tolyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(4-amino-m-tolyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC VIOLET 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051F48W36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Basic Violet 2 beyond its use as a dye?

A1: this compound has shown potential in environmental remediation. Research indicates its effectiveness in photocatalytic degradation processes. For example, TiO2-SiO2 composite nanoparticles, with a higher surface area and larger pore volume, demonstrated significantly enhanced photocatalytic activity in degrading this compound, surpassing even commercial Degussa P25 TiO2. [] This suggests its potential use in wastewater treatment for the removal of harmful dyes.

Q2: How does the structure of this compound influence its sorption to microbial populations in aquatic environments?

A2: this compound exhibits a strong affinity for viable microbial cells, suggesting a potential for bioaccumulation. Studies show that sorption to viable cells is higher compared to heat-killed cells, indicating a possible metabolic process involved in the sorption or an impact on the cation exchange capacities of the cells due to autoclaving. [] This highlights the importance of understanding the ecological impact of this compound in aquatic ecosystems.

Q3: Can you elaborate on the analytical techniques employed for identifying and quantifying this compound in complex mixtures?

A3: Ion Mobility Time-of-Flight Mass Spectrometry (IM-TOFMS) has emerged as a rapid and reliable technique for identifying this compound, particularly in complex matrices like ballpoint pen ink on paper. [] This method exploits the ionic nature of the dye, generating stable mass-selective reduced mobility peaks that enable its differentiation from other triphenylmethane dyes.

Q4: Are there alternative materials being explored to enhance the degradation of this compound for environmental remediation?

A4: Yes, research is exploring various materials to improve the degradation of this compound. For instance, mesoporous TiO2 nanotubes synthesized via a hydrothermal method have demonstrated a notable adsorption affinity towards this compound. [] This highlights the continuous search for efficient and sustainable materials for dye removal and environmental protection.

Q5: How does the choice of solvent during TiO2 nanoparticle synthesis influence the photocatalytic degradation of this compound?

A5: The solvent used during the synthesis of TiO2 nanoparticles significantly impacts their characteristics and photocatalytic activity against this compound. Research shows that TiO2 nanoparticles prepared using ethanol as a solvent exhibited superior photodegradation rates compared to those synthesized using methanol or isopropanol. [] This difference is attributed to the larger pore volume and pore size of the ethanol-derived TiO2, highlighting the importance of solvent selection in optimizing material properties for specific applications.

Q6: What makes this compound a subject of interest in toxicological studies focusing on freshwater ecosystems?

A6: this compound, along with other triphenylmethane dyes, raises concerns about its potential toxicity to aquatic microbial populations. Studies have investigated the impact of these dyes on the survival rates of freshwater microbiota, revealing varying levels of toxicity. [] This research underscores the need for comprehensive ecotoxicological assessments to evaluate the potential risks associated with the release of this compound into aquatic environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.